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molecular formula C13H13N3O2 B8603105 N-methoxy-N-methyl-2-phenylpyrimidine-5-carboxamide

N-methoxy-N-methyl-2-phenylpyrimidine-5-carboxamide

Cat. No. B8603105
M. Wt: 243.26 g/mol
InChI Key: PASMCXZXJFACSI-UHFFFAOYSA-N
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Patent
US08536185B2

Procedure details

To an ice-cooled solution (0° C.) consisting of 2-phenylpyrimidine-5-carboxylic acid (prepared according to WO 2007/041634 Al Example 1, 2.10 g, 10.5 mmol) in dichloromethane (40 mL) was added triphosgene (1.55 g, 5.25 mmol) and triethylamine (7.3 mL, 52.45 mmol). Upon addition of triethylamine a yellow precipitate formed in solution. After stirring for five minutes in the ice bath, N,O-dimtheylhydroxylamine hydrochloride (1.02 g, 10.5 mmol) was added and the solution was allowed to slowly warm to room temperature over 30 minutes. The reaction was complete after stirring for three hours at room temperature. The crude solution was filtered and washed with excess dichloromethane. The filtrate was concentrated under reduced pressure to afford an orange solid. The crude product was purified by flash silica column chromatography. Elution through a 40-g Silicylce® flash silica cartridge with 10-30% ethyl acetate in hexanes afforded the title intermediate as a colorless oil (1.85 g, 72% yield); Rf 0.48 with 1:1 v/v hexanes-ethyl acetate; 1H-NMR (400 MHz; CDCl3) δ 9.20 (s, 2H), 8.50 (dd, 2H), 7.55 (m, 3H), 3.62 (s, 3H), 3.42 (s, 3H); MS (APCI+) m/z 244.0 (M+1).
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step Two
Quantity
1.55 g
Type
reactant
Reaction Step Three
Quantity
7.3 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
1.02 g
Type
reactant
Reaction Step Five
Quantity
40 mL
Type
solvent
Reaction Step Six
Yield
72%

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[N:12]=[CH:11][C:10]([C:13]([OH:15])=O)=[CH:9][N:8]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.ClC(Cl)(O[C:20](=[O:26])OC(Cl)(Cl)Cl)Cl.[CH2:28]([N:30](CC)CC)C.Cl>ClCCl>[CH3:20][O:26][N:30]([CH3:28])[C:13]([C:10]1[CH:11]=[N:12][C:7]([C:1]2[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=2)=[N:8][CH:9]=1)=[O:15]

Inputs

Step One
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
2.1 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1=NC=C(C=N1)C(=O)O
Step Three
Name
Quantity
1.55 g
Type
reactant
Smiles
ClC(Cl)(OC(OC(Cl)(Cl)Cl)=O)Cl
Name
Quantity
7.3 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(CC)CC
Step Five
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
1.02 g
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
40 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
after stirring for three hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
formed in solution
ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
The crude solution was filtered
WASH
Type
WASH
Details
washed with excess dichloromethane
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to afford an orange solid
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash silica column chromatography
WASH
Type
WASH
Details
Elution through a 40-g Silicylce® flash silica cartridge with 10-30% ethyl acetate in hexanes

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CON(C(=O)C=1C=NC(=NC1)C1=CC=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.85 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 144.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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